1-Benzoyl-3-(4-cyanophenyl)thiourea
CAS No.: 1448-64-2
Cat. No.: VC1977588
Molecular Formula: C15H11N3OS
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448-64-2 |
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Molecular Formula | C15H11N3OS |
Molecular Weight | 281.3 g/mol |
IUPAC Name | N-[(4-cyanophenyl)carbamothioyl]benzamide |
Standard InChI | InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) |
Standard InChI Key | FEECPKRZFPEEEU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structure
Basic Information
1-Benzoyl-3-(4-cyanophenyl)thiourea is identified by the CAS number 1448-64-2 and has the molecular formula C15H11N3OS . The compound has a molecular weight of 281.3 g/mol and contains three key functional groups: a benzoyl group, a thiourea moiety, and a cyanophenyl group .
Table 1: Chemical Identity of 1-Benzoyl-3-(4-cyanophenyl)thiourea | |
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CAS Number | 1448-64-2 |
Molecular Formula | C15H11N3OS |
Molecular Weight | 281.33 g/mol |
IUPAC Name | N-[(4-cyanophenyl)carbamothioyl]benzamide |
Alternative Names | 3-benzoyl-1-(4-cyanophenyl)thiourea |
Structural Features
The compound belongs to the thiourea derivatives class, featuring the functional group R1R2N=C(S)R3, where R groups can vary significantly, affecting the compound's properties and reactivity. The structure includes a thiocarbonyl (C=S) group, which is a critical component of the thiourea moiety, typically exhibiting a characteristic chemical shift in the range of 178 to 184 ppm in 13C-NMR spectra .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-Benzoyl-3-(4-cyanophenyl)thiourea typically involves the reaction of benzoyl isocyanate with 4-aminobenzonitrile . This synthetic route can yield up to 81% of the desired product, depending on the specific conditions employed during the process.
More broadly, thiourea derivatives can be synthesized through the reaction of isothiocyanates with amines. For example, as demonstrated in related syntheses, phenyl isothiocyanate (1a), benzyl isothiocyanate (1b), phenethyl isothiocyanate (1c), or 3,4,5-trimethoxyphenyl isothiocyanate (1d) can react with various amines to produce thiourea derivatives . This general approach allows for significant structural diversity in the synthesized compounds.
The synthesis of N-Benzoyl-N'-4-cyanophenyl thiourea specifically has been reported via aroyl isocyanate and 4-aminobenzonitrile, yielding high amounts of the target compound .
Characterization Methods
Several analytical techniques are employed to confirm the structure and purity of 1-Benzoyl-3-(4-cyanophenyl)thiourea:
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Fourier-transform infrared spectroscopy (FT-IR) - Identifies key functional groups and their vibrational modes
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Nuclear magnetic resonance spectroscopy (NMR) - Both 1H-NMR and 13C-NMR provide detailed structural information
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Single-crystal X-ray diffraction - Determines the three-dimensional structure of the molecule
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Elementary analysis - Confirms the elemental composition of the compound
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Cyclic voltammetry (CV) - Investigates the reduction potential values of different functional groups such as nitro and cyano in the compound
In 13C-NMR spectra, the thiocarbonyl (C=S) of the thiourea moiety typically exhibits a characteristic chemical shift within the range of 178 to 184 ppm, which serves as a confirmation of successful product formation .
Applications in Scientific Research
Organic Synthesis
1-Benzoyl-3-(4-cyanophenyl)thiourea serves as a versatile precursor in organic synthesis. The presence of multiple functional groups (benzoyl, thiourea, and cyano) allows for diverse chemical transformations. The compound can be modified at various positions to create more complex molecules with specific properties.
Coordination Chemistry
Thiourea derivatives, including 1-Benzoyl-3-(4-cyanophenyl)thiourea, have demonstrated utility as ligands in coordination chemistry. The sulfur atom of the thiourea group and the nitrogen atoms can coordinate with metal ions to form stable complexes. These complexes may exhibit interesting catalytic, optical, or magnetic properties that are valuable in various applications.
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